Methyl triphenylphenyl ether
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Overview
Description
Methyl triphenylphenyl ether is an organic compound with the chemical formula C25H20O It is a type of ether, characterized by an oxygen atom connected to two aryl groups
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers, including this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Alternative Methods: Other methods include the Mitsunobu reaction, bimolecular dehydration, and transition metal-free coupling reactions between aliphatic alcohols and unsymmetric diaryliodonium salts.
Industrial Production Methods:
Sulfuric Acid-Catalyzed Reaction: Simple symmetrical ethers are often prepared industrially by the sulfuric-acid-catalyzed reaction of alcohols.
Types of Reactions:
Acidic Cleavage: Ethers, including this compound, can undergo cleavage in the presence of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions. they can be oxidized to esters or carboxylic acids under more extreme conditions.
Common Reagents and Conditions:
Acidic Cleavage: Strong acids like HBr and HI are commonly used for the cleavage of ethers.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of ethers.
Major Products:
Acidic Cleavage: The major products are typically an alcohol and an alkyl halide.
Oxidation: The major products can include esters or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
Methyl triphenylphenyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl triphenylphenyl ether involves its interaction with various molecular targets and pathways:
Protonation: In acidic conditions, the ether oxygen is protonated, making it a good leaving group.
Nucleophilic Attack: The resulting halide conjugate base attacks the protonated ether, leading to the formation of an alcohol and an alkyl halide.
Comparison with Similar Compounds
Methyl Phenyl Ether (Anisole): Anisole is a simpler ether with one phenyl group and one methyl group.
Diphenyl Ether: This compound has two phenyl groups attached to the oxygen atom.
Uniqueness:
Steric Hindrance: Methyl triphenylphenyl ether has a higher degree of steric hindrance due to the presence of three phenyl groups, which can influence its reactivity and interactions with other molecules.
Applications: Its unique structure makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
115292-92-7 |
---|---|
Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-methoxy-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C25H20O/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3 |
InChI Key |
ROEBIHQCMZBUOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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